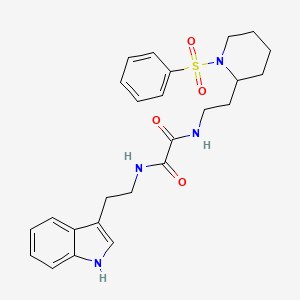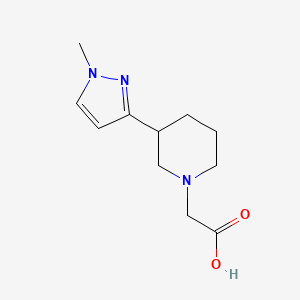![molecular formula C19H18BrN3O2 B2622455 (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380185-52-2](/img/structure/B2622455.png)
(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a potential drug candidate due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act as a potent inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is its potential as a therapeutic agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone. These include studying its mechanism of action in more detail, exploring its potential as a drug delivery system, and investigating its use in combination with other drugs for enhanced therapeutic effects.
In conclusion, (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a promising compound that has potential therapeutic applications. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2-bromo-5-methoxybenzaldehyde with 2-methylbenzimidazole in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chloro-1-azetidine to obtain the final product.
Scientific Research Applications
The potential therapeutic properties of (2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone make it an attractive candidate for scientific research. This compound has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-21-17-5-3-4-6-18(17)23(12)13-10-22(11-13)19(24)15-9-14(25-2)7-8-16(15)20/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGFDVMNFLZPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=CC(=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


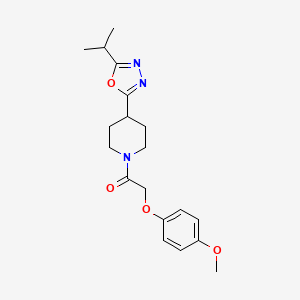
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine](/img/structure/B2622375.png)
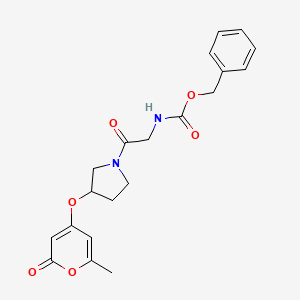
![1-(benzo[d]oxazol-2-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2622377.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2622379.png)
![Tert-butyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2622382.png)
![1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2622384.png)

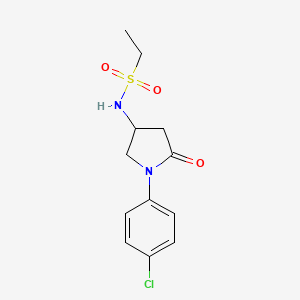
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)

